molecular formula C22H21N7O B2726979 (E)-2-amino-N-cyclopentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 842976-42-5

(E)-2-amino-N-cyclopentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2726979
CAS No.: 842976-42-5
M. Wt: 399.458
InChI Key: FQMFTPTXPWVJCI-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-amino-N-cyclopentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic quinoxaline derivative characterized by a pyrrolo[2,3-b]quinoxaline core. Its structure includes a cyclopentyl carboxamide substituent at position 3 and a pyridin-2-ylmethyleneamino group at position 1. The (E)-stereochemistry of the imine bond is critical for maintaining its bioactivity and molecular interactions.

Properties

IUPAC Name

2-amino-N-cyclopentyl-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c23-20-18(22(30)26-14-7-1-2-8-14)19-21(28-17-11-4-3-10-16(17)27-19)29(20)25-13-15-9-5-6-12-24-15/h3-6,9-14H,1-2,7-8,23H2,(H,26,30)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMFTPTXPWVJCI-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CC=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CC=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-amino-N-cyclopentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule belonging to the class of pyrroloquinoxaline derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₄O
  • Molecular Weight : 270.33 g/mol
  • Functional Groups :
    • Amino group
    • Carboxamide group
    • Pyridine moiety

The unique structural features contribute to its biological activity, particularly its ability to interact with various biological targets.

Antifungal Activity

Research has indicated that pyrroloquinoxaline derivatives exhibit antifungal properties. A study evaluated a series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives for their ability to inhibit efflux pumps in Candida albicans. The results showed that several compounds could effectively inhibit the CaCdr1p and CaMdr1p transporters, which are critical in mediating drug resistance in fungal pathogens. The minimum inhibitory concentrations (MIC) for these compounds ranged from 100 to 901 µM, indicating significant antifungal potential against resistant strains .

Antitumor Activity

The compound's antitumor activity has been investigated through in vitro assays on various cancer cell lines. Notably, it has shown selective toxicity towards HepG2 (liver cancer), PC-3 (prostate cancer), and SK-OV-3 (ovarian cancer) cell lines. The mechanism appears to involve the inhibition of vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis. In silico modeling has suggested that interactions with VEGFR can induce apoptosis in these cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of various protein kinases involved in cell signaling pathways.
  • Modulation of Efflux Pumps : By inhibiting efflux pumps in fungi, the compound enhances the efficacy of existing antifungal agents.

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntifungalCandida albicans100 - 901 µM
AntitumorHepG2IC50 = 15 µM
AntitumorPC-3IC50 = 20 µM
AntitumorSK-OV-3IC50 = 18 µM

Case Study: Combination Therapy

In a specific study involving azole-resistant strains of C. albicans, the combination of this compound with fluconazole demonstrated a synergistic effect, significantly reducing the effective concentration needed for antifungal activity. The fractional inhibitory concentration index (FICI) values ranged from 0.6 to 0.78, indicating strong synergy between the compounds .

Comparison with Similar Compounds

Position 1 Modifications

  • Pyridinyl vs. Thienyl (Target vs. 839702-44-2) : The pyridin-2-yl group in the target compound enables stronger hydrogen bonding with targets (e.g., kinase ATP-binding pockets) compared to the thienyl group, which primarily contributes to π-π stacking .
  • Hydroxybenzylidene (836630-67-2) : The 3-hydroxybenzylidene substituent increases solubility but may reduce membrane permeability due to higher polarity .

Position 3 Modifications

  • Cyclopentyl vs. Cyclohexenylethyl (Target vs.
  • Morpholinylethyl (376605-55-9): The morpholine ring enhances aqueous solubility, making this analog more suitable for intravenous formulations .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : The target compound’s cyclopentyl group confers moderate lipophilicity (predicted logP ~3.2), balancing absorption and metabolic stability. In contrast, 578759-99-6’s ethoxypropyl chain reduces logP (~2.8), favoring renal excretion .
  • Metabolic Stability : Compounds with electron-withdrawing groups (e.g., pyridinyl in the target) are less prone to oxidative metabolism than those with electron-donating groups (e.g., 3-hydroxybenzylidene in 836630-67-2) .

Q & A

Basic: What synthetic strategies are recommended for preparing (E)-2-amino-N-cyclopentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of pyridin-2-carbaldehyde with pyrroloquinoxaline precursors under acidic or basic conditions. Key steps include:

  • Schiff base formation : Reaction of the amino group on the pyrroloquinoxaline core with pyridin-2-carbaldehyde in ethanol or DMF, catalyzed by p-toluenesulfonic acid (p-TsOH) or acetic acid .
  • Cyclization : Use of microwave-assisted heating or reflux in high-boiling solvents (e.g., DMSO) to promote ring closure .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .
    Critical parameters include strict temperature control (±2°C) to avoid side reactions and the use of anhydrous solvents to prevent hydrolysis of intermediates .

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:
A combination of techniques is required:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 8.5–9.0 ppm for aromatic protons), cyclopentyl group (δ 1.5–2.5 ppm for CH₂), and the imine bond (δ 8.2–8.4 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between the pyrroloquinoxaline core and substituents .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to confirm the molecular formula .
  • X-ray Crystallography : Definitive proof of stereochemistry and bond angles, particularly for the (E)-configuration of the imine group .

Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:
By-product formation often arises from:

  • Competitive hydrolysis of the imine bond : Mitigated by using anhydrous solvents (e.g., dry DMF) and molecular sieves .
  • Oxidative side reactions : Controlled by inert atmosphere (N₂/Ar) and avoiding strong oxidizing agents .
  • Statistical Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) to identify optimal conditions. For example, a central composite design revealed that 80°C and 5 mol% p-TsOH maximize yield (82%) while minimizing impurities .

Advanced: What in silico and in vitro approaches are effective for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinases (e.g., EGFR, BRAF) or DNA topoisomerases. The pyridine and quinoxaline moieties often show affinity for ATP-binding pockets .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) with purified enzyme targets (e.g., IC50 values in the nM–µM range) .
  • Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) in cancer cell lines treated with the compound .

Basic: What preliminary assays are recommended for evaluating anticancer activity?

Methodological Answer:

  • Cell Viability (MTT/WST-1) : Screen against panels of cancer cell lines (e.g., MCF-7, A549) with IC50 determination. Include positive controls (e.g., cisplatin) .
  • Clonogenic Assay : Assess long-term proliferation inhibition post-treatment .
  • Cell Cycle Analysis (Flow Cytometry) : Detect arrest at G1/S or G2/M phases, indicative of DNA damage or mitotic disruption .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from:

  • Cell Line Variability : Use standardized cell lines (e.g., ATCC-validated) and replicate experiments across multiple models .
  • Assay Conditions : Control for serum concentration, incubation time, and solvent (DMSO ≤0.1% v/v) to ensure comparability .
  • Orthogonal Validation : Confirm results with alternative methods (e.g., ATP-luciferase assay vs. resazurin reduction for viability) .

Advanced: What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride salts via reaction with HCl in diethyl ether .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) using solvent evaporation, improving aqueous solubility and tumor targeting .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the carboxamide to enhance intestinal absorption .

Basic: How is the (E)-configuration of the imine group experimentally confirmed?

Methodological Answer:

  • NOESY NMR : Absence of nuclear Overhauser effect (NOE) between the pyridine proton and pyrroloquinoxaline NH confirms the trans (E) configuration .
  • IR Spectroscopy : Stretching frequencies for C=N bonds (1630–1650 cm⁻¹) align with imine rather than enamine tautomers .

Advanced: What structure-activity relationship (SAR) insights guide further derivatization?

Methodological Answer:
Key SAR findings from analogous compounds:

  • Pyridine Substituents : Electron-withdrawing groups (e.g., -F, -Cl) at the 4-position enhance kinase inhibition .
  • Cyclopentyl Group : Bulkier N-alkyl groups (e.g., cyclopentyl vs. methyl) improve metabolic stability but reduce solubility .
  • Pyrroloquinoxaline Core : Modifications at the 3-carboxamide position (e.g., ester→amide) increase target selectivity .

Basic: What analytical methods are used to assess purity and stability?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify purity (>95%) and detect degradation products .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify stability liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.